molecular formula C7H5ClN4 B1378650 4-Chloropyrido[2,3-d]pyrimidin-7-amine CAS No. 1423034-11-0

4-Chloropyrido[2,3-d]pyrimidin-7-amine

Cat. No.: B1378650
CAS No.: 1423034-11-0
M. Wt: 180.59 g/mol
InChI Key: UWJFEIGJUKIOPS-UHFFFAOYSA-N
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Description

4-Chloropyrido[2,3-d]pyrimidin-7-amine is a high-value chemical intermediate designed for advanced pharmaceutical research and drug discovery programs. This compound features a chloropyrido[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its strong affinity for various kinase enzymes and its resemblance to purine bases found in DNA and RNA . The reactive 4-chloro substituent is primed for nucleophilic aromatic substitution reactions, allowing researchers to efficiently introduce diverse amine functionalities and create targeted molecular libraries . The 7-amino group provides a secondary site for further functionalization or can contribute to critical hydrogen bonding interactions with biological targets. The primary research application of this compound is in the synthesis of potential therapeutic agents, particularly kinase inhibitors. Pyrido[2,3-d]pyrimidine-based scaffolds are extensively investigated in oncology research for targeting EGFR (Epidermal Growth Factor Receptor), cyclin-dependent kinases (CDKs), and mTOR (mechanistic target of rapamycin) pathways . These core structures are present in several clinical and preclinical candidates, underscoring their significant therapeutic potential . As a key synthetic building block, this compound enables the exploration of new chemical space in the development of targeted therapies for cancer, inflammatory diseases, and microbial infections . Handling Precautions: This chemical is intended for use by qualified laboratory personnel. Refer to the safety data sheet for detailed hazard information. Always use appropriate personal protective equipment and conduct all manipulations in a well-ventilated fume hood. Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-chloropyrido[2,3-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-4-1-2-5(9)12-7(4)11-3-10-6/h1-3H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJFEIGJUKIOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=NC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloropyrido[2,3-d]pyrimidin-7-amine typically involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to yield this compound . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2.2. Types of Reactions

The compound is involved in several types of chemical reactions:

  • Amination: The introduction of amine groups can be achieved through acid-catalyzed amination reactions. For example, using hydrochloric acid as a catalyst facilitates the reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and various anilines, leading to the formation of substituted products with varying yields depending on the substituents on the aniline .

  • Substitution Reactions: The chlorine atom at the 4-position can be substituted by various nucleophiles, resulting in a range of substituted pyrido[2,3-d]pyrimidines. Common nucleophiles include sodium methoxide and other amines.

  • Oxidation and Reduction: The compound can undergo oxidation reactions using agents like potassium permanganate or hydrogen peroxide to form oxidized derivatives. Conversely, reduction reactions can convert it to amine derivatives using reducing agents like lithium aluminum hydride.

2.3. Reaction Conditions and Yields

The efficiency of these reactions is highly dependent on specific conditions:

Reaction TypeConditionsYield
AminationHCl catalyst in ethanolAverage 87%
SubstitutionNucleophiles such as NaOCH3Variable
OxidationKMnO4 or H2O2Variable
ReductionLiAlH4Variable

The amination process is particularly sensitive to the amount of acid used; lower concentrations tend to favor product formation over side reactions, while higher concentrations may lead to unwanted hydrolytic side products .

3.1. Mechanism of Amination

In the amination reaction, the pyrrolopyrimidine undergoes protonation or hydrogen bonding, which lowers the energy barrier for nucleophilic attack at the C-4 position. The neutral nucleophile (aniline) exists in equilibrium with its protonated form in acidic conditions, influencing the reactivity based on pKa values of the aniline used.

3.2. Substitution Mechanism

The substitution mechanism typically follows an electrophilic aromatic substitution pathway where the chlorine atom acts as a leaving group when attacked by nucleophiles. The nature of the substituent on the nucleophile significantly affects both reaction rate and product distribution.

4.1. Therapeutic Potential

Research indicates that derivatives of 4-Chloropyrido[2,3-d]pyrimidin-7-amine exhibit promising biological activities, including anticancer properties by inhibiting cell proliferation and inducing apoptosis through interaction with various kinase targets involved in critical signaling pathways such as MAPK/ERK and PI3K/Akt .

4.2. Pharmacokinetics

The lipophilicity and molecular weight of this compound influence its absorption and distribution within biological systems, which is crucial for its efficacy as a therapeutic agent.

Scientific Research Applications

Anticancer Activity

Pyrido[2,3-d]pyrimidines, including 4-chloropyrido[2,3-d]pyrimidin-7-amine, have been recognized for their potential as anticancer agents. They exhibit activity against multiple cancer targets such as:

  • Tyrosine Kinases : These compounds act as inhibitors of various tyrosine kinases involved in cancer progression, including platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptors (FGFR) .
  • Cyclin-Dependent Kinases (CDKs) : Some derivatives have shown promise in inhibiting CDK4/6, which are critical for cell cycle regulation in cancers like breast cancer .

Antimicrobial Properties

Research indicates that pyrido[2,3-d]pyrimidines possess antimicrobial properties against pathogens such as Toxoplasma gondii and Pneumocystis carinii, making them candidates for treating infections caused by these organisms .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving readily available precursors such as 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate .
  • Amination Processes : Hydrochloric acid-promoted amination has been studied to enhance the efficiency of synthesizing this compound in aqueous environments. This method has shown improved reaction rates compared to traditional organic solvents .

Structure-Activity Relationships (SAR)

Extensive studies on the structure-activity relationships of pyrido[2,3-d]pyrimidines have identified critical structural features that influence their biological activity. For instance:

  • The presence of nitrogen substituents at specific positions on the pyrimidine ring significantly affects the compound's potency against various biological targets .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

  • A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against prostate and lung cancer cell lines, indicating strong anticancer potential .
  • Another investigation focused on the antiangiogenic properties of 2,4-diaminopyrido[2,3-d]pyrimidine derivatives showed promising results in inducing apoptosis in cancer cells through specific signaling pathways .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibitors of tyrosine kinases and CDKsEffective against breast cancer; IC50 values < 5 μM
Antimicrobial PropertiesActivity against Toxoplasma gondiiPotential treatment for infections
Synthesis MethodologiesCondensation and amination reactionsHigh yield and selectivity in synthesis
Structure-Activity RelationshipsInfluence of nitrogen substituentsCritical for biological activity

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrido[2,3-d]pyrimidine Derivatives

6-(2,6-Dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine (Compound 36)
  • Substituents : 6-Aryl (2,6-dichlorophenyl), 2-methyl .
  • Activity: Demonstrated potent antihypertensive effects in spontaneously hypertensive rats (SHRs) at 10–50 mg/kg, achieving sustained normotension .
  • Mechanistic Insight : The 6-aryl group enhances binding affinity to vascular targets, while the 2-methyl group improves metabolic stability .
  • Comparison : Unlike 4-chloropyrido[2,3-d]pyrimidin-7-amine, Compound 36’s 6-aryl substitution is critical for activity, suggesting that positional variations significantly alter pharmacological profiles.
4-Substituted Amino-5-Trifluoromethyl Derivatives
  • Substituents: 4-Amino (variably substituted), 5-CF3 .
  • Activity : Exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative strains .
  • Key Finding: The 4-amino group serves as a hydrogen bond donor, enhancing interactions with bacterial enzymes .
  • Comparison: The 4-chloro group in the target compound may act as a leaving group for synthesizing analogous 4-amino derivatives, highlighting its utility as a synthetic precursor.

Pyrazolo[4,3-d]pyrimidine Derivatives

3-Benzyl-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (14b)
  • Substituents : Pyrazolo ring, 3-benzyl, 1-p-tolyl .
5-Chloro-N-(4-methoxyphenyl)-N,1-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (6d1)
  • Substituents : 5-chloro, N-methoxyaryl .
  • Activity: Showed antitumor efficacy in xenograft models, outperforming paclitaxel in reducing tumor growth .
  • Comparison : The 5-chloro substituent in pyrazolo derivatives contrasts with the 4-chloro in pyridopyrimidines, underscoring the impact of halogen positioning on target selectivity.

Key Structural and Functional Differences

Feature This compound 6-(2,6-Dichlorophenyl)-2-methyl Derivative Pyrazolo[4,3-d]pyrimidines
Core Scaffold Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Pyrazolo[4,3-d]pyrimidine
Key Substituents 4-Cl, 7-NH2 6-Aryl, 2-Me, 7-NH2 Variable (e.g., 3-Bn, 5-Cl)
Biological Activity Intermediate (potential precursor) Antihypertensive Antitumor, antibacterial
Synthetic Utility Chloro group for functionalization Optimized for in vivo stability Tailored for target binding

Biological Activity

4-Chloropyrido[2,3-d]pyrimidin-7-amine is a heterocyclic compound that has garnered attention for its potential biological activity, particularly as a kinase inhibitor. This article delves into the compound's synthesis, biological properties, and its implications in medicinal chemistry, especially in oncology.

Chemical Structure and Synthesis

This compound features a pyridopyrimidine core with a chlorine substituent at the 4-position. The synthesis of this compound typically involves nucleophilic aromatic substitution reactions or palladium-catalyzed cross-coupling methods. Various synthetic routes have been explored to enhance yield and purity, contributing to its availability for biological evaluation .

The primary mechanism of action for this compound is its ability to inhibit specific kinases involved in cell signaling pathways. Kinases play crucial roles in regulating cellular processes such as growth, division, and apoptosis. The compound has been shown to target tyrosine kinases associated with solid tumors, particularly in lung and pancreatic cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance, compounds derived from this structure have shown selective cytotoxicity against breast cancer (MCF-7) and renal cancer (UO-31) cell lines when evaluated using the National Cancer Institute's NCI 60 human cancer cell line panel .

Table 1: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)% Growth Inhibition at 10 µM
Compound 1MCF-70.595
Compound 2UO-310.892
Compound 3A549 (Lung)1.288

Structure-Activity Relationship (SAR)

Research has indicated that the introduction of various substituents at the C4 position can significantly influence the biological activity of pyrido[2,3-d]pyrimidine derivatives. For example, modifications leading to non-linear substituents have been associated with enhanced inhibitory effects on specific kinases like ZAP-70 and SYK .

Table 2: Summary of SAR Findings for Substituted Pyrido[2,3-d]pyrimidines

Substituent TypeKinase TargetInhibition (%)
Linear AlkylZAP-70<50
Non-linear Oxygen/NitrogenZAP-70>90
AromaticSYK~70

Case Studies

  • Tyrosine Kinase Inhibition : A study reported that several derivatives of pyrido[2,3-d]pyrimidin-7(8H)-ones showed over 90% inhibition against ZAP-70 when tested in vitro. This suggests a strong potential for these compounds in treating lymphomas where ZAP-70 is overexpressed .
  • Antimalarial Activity : Another research effort explored the use of related pyrimidine compounds as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR). Although not directly related to this compound, these findings highlight the broader applicability of pyridopyrimidine derivatives in combating infectious diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloropyrido[2,3-d]pyrimidin-7-amine, and how can structural purity be validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, reacting 4-chloropyrido[2,3-d]pyrimidin-7(8H)-one with ammonia under high-pressure conditions can yield the amine derivative. Structural validation requires tandem techniques:

  • HPLC for purity assessment (>95% recommended for biological assays) .
  • NMR (¹H and ¹³C) to confirm substitution patterns and aromatic proton environments .
  • High-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. How can researchers ensure analytical reproducibility when characterizing this compound?

  • Methodological Answer : Standardize protocols across batches using:

  • Internal reference standards (e.g., deuterated solvents for NMR calibration).
  • Triplicate measurements for spectroscopic data to account for instrument variability.
  • Cross-lab validation via collaborative studies, especially since commercial suppliers often lack analytical data .

Q. What theoretical frameworks guide the design of experiments involving this compound?

  • Methodological Answer : Link studies to established theories:

  • Molecular orbital theory to predict reactivity at the chloro-substituted position .
  • QSAR models to correlate structural modifications (e.g., halogen placement) with biological activity .
  • Kinase inhibition hypotheses if targeting enzyme-binding applications .

Q. How should researchers address discrepancies in reported spectral data for this compound?

  • Methodological Answer : Conduct a systematic error analysis :

  • Compare solvent effects (e.g., DMSO vs. CDCl₃ in NMR).
  • Re-examine synthetic intermediates for byproducts (e.g., dimerization via residual palladium catalysts).
  • Use computational tools (e.g., DFT calculations) to simulate spectra and identify outliers .

Advanced Research Questions

Q. What advanced structural elucidation techniques resolve ambiguities in crystallographic data for derivatives?

  • Methodological Answer : For polymorphic or co-crystal forms:

  • Single-crystal X-ray diffraction (SC-XRD) to determine absolute configuration and bond lengths .
  • Powder XRD paired with Rietveld refinement for bulk material analysis.
  • Dynamic NMR to study conformational flexibility in solution .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

  • Methodological Answer :

  • Substituent scanning : Replace the chlorine atom with bromine or methyl groups to assess steric/electronic effects .
  • Cryo-EM or X-ray co-crystallography with kinase targets (e.g., EGFR or CDK2) to map binding interactions .
  • Free-energy perturbation (FEP) calculations to predict affinity changes computationally .

Q. What strategies mitigate contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., microsomal assays) and plasma protein binding.
  • Prodrug derivatization : Modify the amine group to enhance bioavailability .
  • Tissue-specific delivery systems (e.g., nanoparticle encapsulation) to address off-target effects .

Q. How can researchers validate the compound’s selectivity across kinase families?

  • Methodological Answer :

  • Broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to screen >100 kinases.
  • Alanine-scanning mutagenesis of ATP-binding pockets to identify key residue interactions .
  • Thermal shift assays to quantify binding-induced stabilization of target kinases .

Notes

  • Advanced Methods : Emphasis on interdisciplinary approaches (e.g., computational chemistry paired with crystallography).
  • Contradiction Management : Highlighted protocols to resolve data inconsistencies, critical for reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloropyrido[2,3-d]pyrimidin-7-amine
Reactant of Route 2
4-Chloropyrido[2,3-d]pyrimidin-7-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.